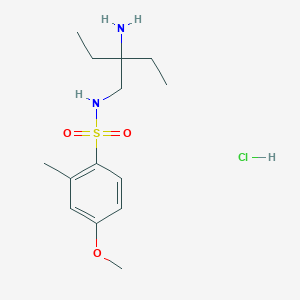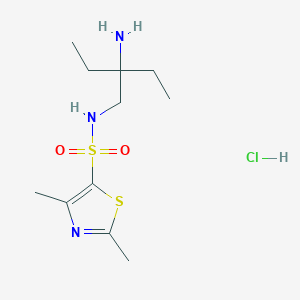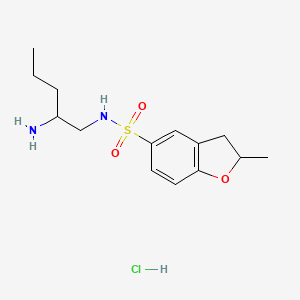
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDMP, and it is a pyrazinone derivative that has been synthesized through a multi-step process. BDMP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of BDMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BDMP has been found to inhibit the activity of the proteasome, which is a complex of enzymes that plays a critical role in the degradation of proteins in the body. BDMP has also been found to inhibit the activity of the histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDMP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cell damage or abnormal growth. BDMP has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest. BDMP has been found to have anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using BDMP in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. BDMP is also relatively easy to purify, which makes it a good candidate for use in biochemical assays. However, one of the limitations of using BDMP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on BDMP. One area of research is the development of BDMP derivatives that have improved antitumor activity. Another area of research is the investigation of the mechanism of action of BDMP, which could provide insights into the development of new cancer therapies. Additionally, research could be conducted to investigate the potential use of BDMP as an antiviral agent, as well as its potential use in the treatment of other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
BDMP is a promising compound that has potential applications in various fields, particularly in the field of medicinal chemistry. Its synthesis method is well-established, and it has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on BDMP that could lead to the development of new therapies for cancer and other diseases.
合成方法
The synthesis of BDMP is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2,3-dimethylpyrazine with benzyl chloride in the presence of a base to form 2-benzyl-3,6-dimethylpyrazine. The second step involves the reaction of 2-benzyl-3,6-dimethylpyrazine with piperidine in the presence of a reducing agent to form 2-benzylpiperidine. The final step involves the reaction of 2-benzylpiperidine with ethyl chloroformate to form BDMP.
科学研究应用
BDMP has been found to have various scientific research applications. One of the most promising applications of BDMP is in the field of medicinal chemistry. BDMP has been found to have potential as an antitumor agent, and it has been shown to inhibit the growth of cancer cells in vitro. BDMP has also been found to have potential as an antiviral agent, and it has been shown to inhibit the replication of the hepatitis C virus in vitro.
属性
IUPAC Name |
3-(2-benzylpiperidine-1-carbonyl)-5,6-dimethyl-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-14(2)21-18(23)17(20-13)19(24)22-11-7-6-10-16(22)12-15-8-4-3-5-9-15/h3-5,8-9,16H,6-7,10-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQTHKENURCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)N2CCCCC2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)

![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)

